

AM-132: A Novel Antimitotic Agent Targeting Tubulin Polymerization

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Compound of Interest

Compound Name: Antitumor agent-132

Cat. No.: B12379424

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-132 is a novel synthetic antimitotic compound belonging to the 1-phenylpropenone class of molecules. It exerts its potent anticancer effects by directly interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cellular cytoskeleton leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on AM-132, including its mechanism of action, in vitro and in vivo antitumor activities, and detailed experimental protocols for its evaluation. The synergistic enhancement of its antitumor effects when combined with cytokines such as Tumor Necrosis Factor-Alpha (TNF- α) and Interleukin-6 (IL-6) is also detailed, presenting a promising avenue for combination cancer therapy.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. Mitosis, a critical phase of the cell cycle, is dependent on the dynamic assembly and disassembly of microtubules, which form the mitotic spindle. Consequently, agents that interfere with microtubule dynamics, known as antimitotic agents, have been a cornerstone of cancer chemotherapy for decades. AM-132 has emerged as a promising novel antimitotic compound with a distinct chemical scaffold, offering the potential for improved efficacy and a

different spectrum of activity. This document serves as a technical resource for researchers and drug developers interested in the preclinical profile of AM-132.

Mechanism of Action

AM-132's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, AM-132 prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately activates the apoptotic cascade, resulting in cancer cell death.

Caption: Mechanism of action of AM-132.

In Vitro Antitumor Activity

The cytotoxic and antiproliferative activity of AM-132 has been evaluated against a panel of human cancer cell lines. The compound demonstrates potent activity, with IC50 values in the nanomolar to low micromolar range.

Cell Line	Cancer Type	IC50 (µM)
PC-14	Human Lung Cancer	Data not explicitly quantified in the provided search results. Described as a potent inhibitor.
Murine Leukemia (E7010-resistant)	Leukemia	Showed cross-resistance, indicating a similar binding site to E7010 on tubulin.

Quantitative data for IC50 values were not available in the provided search results but are described as potent.

Experimental Protocols

Tubulin Polymerization Assay

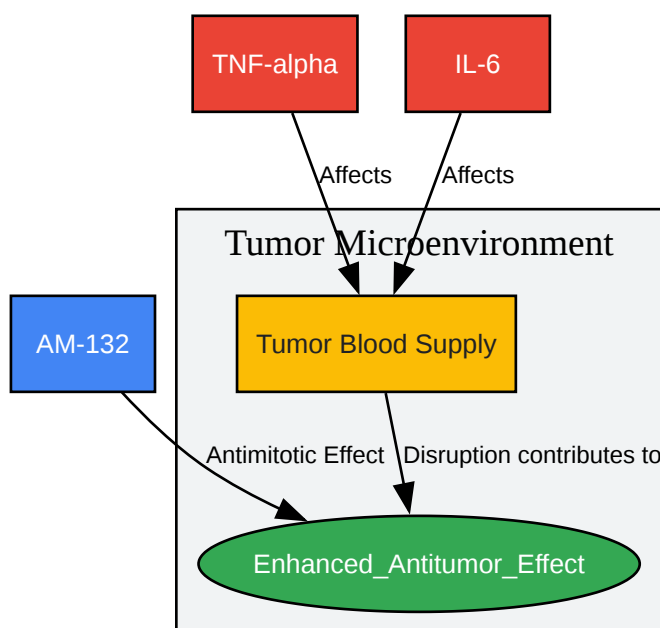
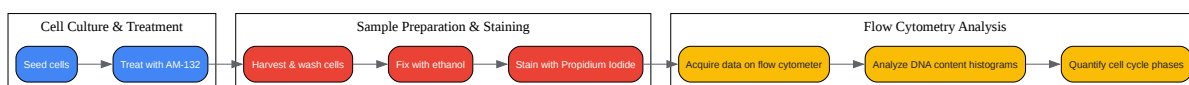
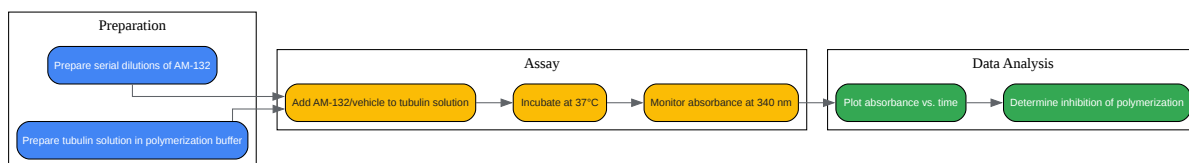
This assay measures the effect of AM-132 on the in vitro assembly of microtubules.

Materials:

- Bovine brain tubulin
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
- AM-132 dissolved in a suitable solvent (e.g., DMSO)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing tubulin in polymerization buffer.
- Add varying concentrations of AM-132 or vehicle control to the reaction mixture.
- Incubate the mixture at 37°C to initiate tubulin polymerization.
- Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
- Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect of AM-132.



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